molecular formula C20H26N2O2 B2683070 N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-64-7

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Cat. No.: B2683070
CAS No.: 496036-64-7
M. Wt: 326.44
InChI Key: XTOWYJCXGMVZSC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide is a synthetic butanamide derivative characterized by two key structural motifs:

  • Aromatic substituents: A 2,4-dimethylphenoxy group attached to the butanamide backbone.
  • Amide linkage: A dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-7-12-19(16(2)14-15)24-13-5-6-20(23)21-17-8-10-18(11-9-17)22(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOWYJCXGMVZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amidation, to yield the final product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and acetic anhydride for amidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or dimethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dimethylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Butanamide Derivatives

Structural Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical properties of analogous compounds:

Compound Name (CAS RN) Substituent on Phenoxy Ring Substituent on Phenyl Ring (Amide Nitrogen) Molecular Weight Key Features
Target Compound 2,4-dimethyl 4-(dimethylamino)phenyl ~353.4* Electron-donating groups enhance solubility
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide (346723-96-4) 2,4-dichloro 2-ethylphenyl 352.26 Electronegative Cl groups increase polarity
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide (453584-88-8) 4-tert-butyl 3-methoxyphenyl 353.4 Bulky tert-butyl may hinder membrane passage
4-(2,4-Dimethylphenoxy)-N-(4-isopropoxyphenyl)butanamide (496036-03-4) 2,4-dimethyl 4-isopropoxyphenyl ~369.4 Isopropoxy reduces basicity vs. dimethylamino
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-dichloro 3-amino-2-methylphenyl ~369.3 Amino group introduces H-bonding capability
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (348163-50-8) 2,4-dichloro 4-acetylphenyl 366.24 Acetyl group increases electron deficiency

*Calculated based on molecular formula C₁₉H₂₄N₂O₂.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and basicity compared to acetyl (electron-withdrawing, ) or dichloro (electron-withdrawing, ) substituents.
  • Hydrogen Bonding: The amino group in provides H-bond donor capability, absent in the target compound’s dimethylamino group.

Biological Activity

N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide, with the molecular formula C20H26N2O2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a dimethylamino group attached to a phenyl ring and a dimethylphenoxy group linked via a butanamide chain. The synthesis typically involves several steps:

  • Formation of the Dimethylamino Phenyl Intermediate : This is achieved by reacting 4-bromoaniline with dimethylamine in the presence of a base.
  • Coupling with Dimethylphenol : The intermediate is then reacted with 2,4-dimethylphenol using coupling agents to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances solubility and facilitates binding to receptors or enzymes, potentially modulating their activity. The phenyl and dimethylphenoxy groups contribute to the compound's binding affinity and specificity.

Biological Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Research indicates that derivatives containing similar structural motifs exhibit neuroprotective properties against oxidative stress-induced neuronal cell death. For instance, compounds with alkyl chains significantly suppressed neuronal cell death in vitro .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited.

Data Summary

PropertyValue
Molecular FormulaC20H26N2O2
Molecular Weight326.43 g/mol
CAS Number496036-64-7

Case Studies

  • Neuronal Cell Death Study : A study evaluated the effects of related compounds on neuronal cell death induced by oxidative stress using lactate dehydrogenase assays. Compounds structurally related to this compound demonstrated significant neuroprotective effects .
  • Receptor Binding Studies : Investigations into receptor interactions suggest that compounds with similar structures can modulate receptor activity, impacting pathways involved in various physiological processes.

Applications in Research and Industry

This compound is being explored for:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Synthesis : It serves as an important building block in organic synthesis for creating more complex molecules.

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